

Comprehensive Technical Review: DDX5 Protein in Carcinogenesis and Therapeutic Targeting

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Introduction to DDX5 and Historical Context

DEAD-box helicase 5 (DDX5), also known as p68, is a member of the **DEAD-box RNA helicase family** characterized by the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence. First identified as a nuclear antigen immunologically cross-reactive with Simian Virus 40 T-antigen, DDX5 has since been recognized as a **multifunctional nuclear protein** with critical roles in RNA metabolism and gene regulation. The protein features a molecular weight of 69 kDa with 614 amino acids and is located on chromosome 17q23, a region frequently amplified in various cancers. DDX5 exhibits a conserved structure with two **RecA-like domains** (NTD and CTD) that facilitate its ATP-dependent RNA unwinding activity, with the N-terminal domain responsible for ATP binding and the C-terminal domain containing the RNA binding site [1].

The DDX5 gene produces two mRNA transcripts (2.3 kb and 4.4 kb), though only the 2.3 kb transcript codes for the functional full-length protein. While initially characterized as a nuclear protein, subsequent research has demonstrated that DDX5 undergoes **nucleocytoplasmic shuttling**, with transient cytoplasmic localization observed in various cancer cell lines. This subcellular redistribution appears to have significant implications for its oncogenic functions, particularly in processing microRNAs and regulating translational processes [1]. Over the past decade, substantial evidence has accumulated regarding DDX5's **dual role in cancer**—functioning as both an oncogene and tumor suppressor in a context-dependent manner, making it a fascinating subject for cancer biology research and therapeutic development.

Molecular Characterization and Cellular Functions

Structural Features and Biochemical Properties

DDX5 contains the **characteristic motifs** of DEAD-box helicases, including the conserved Q, I (Walker A), Ia, Ib, II (Walker B), and III motifs in the N-terminal domain, and IV, V, and VI motifs in the C-terminal domain. The protein also contains additional **RGS-RGG and IQ motifs** in its C-terminal domain that contribute to RNA binding specificity and protein-protein interactions. These structural elements enable DDX5 to undergo **conformational changes** during its catalytic cycle, allowing it to bind and unwind RNA secondary structures in an ATP-dependent manner. The helicase core demonstrates significant sequence identity with DDX17, with whom it frequently interacts in cellular complexes, though each appears to have distinct functional roles in various cancer contexts [1] [2].

DDX5 undergoes several **post-translational modifications** that regulate its activity, including phosphorylation, sumoylation, and ubiquitination. Recent research has revealed that phosphorylation of DDX5 by PAK5 promotes its sumoylation, enhancing its role in miRNA processing (specifically miRNA-10b) in breast cancer models [3]. Additionally, **arginine methylation** of DDX5 by PRMT5 at RGG/RG motifs facilitates its interaction with XRN2 and is required for its function in R-loop resolution, connecting its post-translational modification status to genome stability maintenance [4] [5]. These modifications represent important regulatory mechanisms that control DDX5's multifaceted activities in cancer cells.

Normal Physiological Functions

DDX5 participates in numerous fundamental cellular processes that require modulation of RNA structure or RNA-protein interactions:

- **RNA Splicing and Processing:** DDX5 contributes to **alternative pre-mRNA splicing**, facilitating the generation of different transcript variants from single genes [6] [7]
- **Transcription Regulation:** Functions as a **co-regulator for transcription factors** including p53, estrogen receptor alpha, MyoD, and Runx2, influencing gene expression patterns [2]
- **miRNA Biogenesis:** Participates in the **Drosha microprocessor complex** for miRNA maturation, particularly for growth-suppressive miRNAs induced by p53 [4] [5]
- **Ribosome Assembly:** Contributes to **ribosome biogenesis** through processing of ribosomal RNA [6]

- **DNA Replication:** Plays a role in **G1-to-S phase progression** by regulating the expression of DNA replication factors [2]
- **Cellular Differentiation:** Associated with differentiation processes in various cell types, including monocytic leukemia cells and multipotent cell lines [1]

These diverse functions highlight DDX5's central position in the gene expression regulatory network, explaining why its dysregulation has such profound implications in cancer development and progression.

DDX5 Expression Patterns Across Human Cancers

Pan-Cancer Expression Analysis

Comprehensive pan-cancer analyses reveal that DDX5 exhibits **tissue-specific expression patterns** across different malignancies. According to studies integrating data from TCGA, GTEx, and other databases, DDX5 mRNA expression is significantly elevated in eight cancer types, including **breast cancer, prostate cancer, colon cancer, gastric cancer, and gliomas** [6] [7]. Conversely, DDX5 expression is significantly decreased in 17 cancer types, suggesting a more complex role than a straightforward oncogene. The expression patterns have important implications for DDX5's potential as both a **diagnostic biomarker** and **therapeutic target** in specific cancer contexts [6].

Table 1: DDX5 Expression Patterns Across Selected Cancer Types

Cancer Type	DDX5 Expression	Clinical Correlation	Prognostic Significance
Gastric Cancer	Significantly upregulated in 70.7% of cases [8]	Correlates with Ki67 index and advanced pathological stage [8]	Associated with proliferation and poor prognosis [8]
Breast Cancer	Frequently amplified and overexpressed [2]	Co-amplified with ERBB2 in some cases [2]	High expression predicts poor survival; therapeutic target [6] [2]
Prostate Cancer	Overexpressed, especially in castration-resistant forms [4]	Interacts with DNA repair proteins in advanced disease [4]	Promotes therapy resistance [4]

Cancer Type	DDX5 Expression	Clinical Correlation	Prognostic Significance
Hepatocellular Carcinoma	Controversial (both increased and decreased reports) [6] [1]	Context-dependent role	Inconsistent prognostic associations [6]

Epigenetic Regulation of DDX5

The expression and activity of DDX5 in cancer is modulated by several **epigenetic mechanisms**, including promoter methylation and post-translational modifications. DNA **promoter methylation** levels of DDX5 are significantly reduced in eight cancer types, potentially contributing to its overexpression, though there are exceptions in four cancer types where increased methylation correlates with reduced expression [6]. These epigenetic regulations represent an additional layer of control over DDX5's oncogenic functions and may provide opportunities for **epigenetic therapies** or biomarker development in specific cancer contexts.

Functional Mechanisms in Tumorigenesis and Cancer Progression

Regulation of Cancer Cell Proliferation

DDX5 plays a fundamental role in promoting **cancer cell proliferation** through multiple mechanisms. In gastric cancer, DDX5 overexpression significantly enhances cell proliferation in vitro and in vivo, while its knockdown produces the opposite effect [8]. Mechanistically, DDX5 activates the **mTOR/S6K1 signaling pathway** in gastric cancer, and treatment with the mTOR inhibitor everolimus attenuates DDX5-mediated proliferation [8]. A positive correlation between DDX5 and phospho-mTOR expression has been confirmed in clinical gastric cancer samples, reinforcing the significance of this pathway in DDX5-driven tumor growth [8].

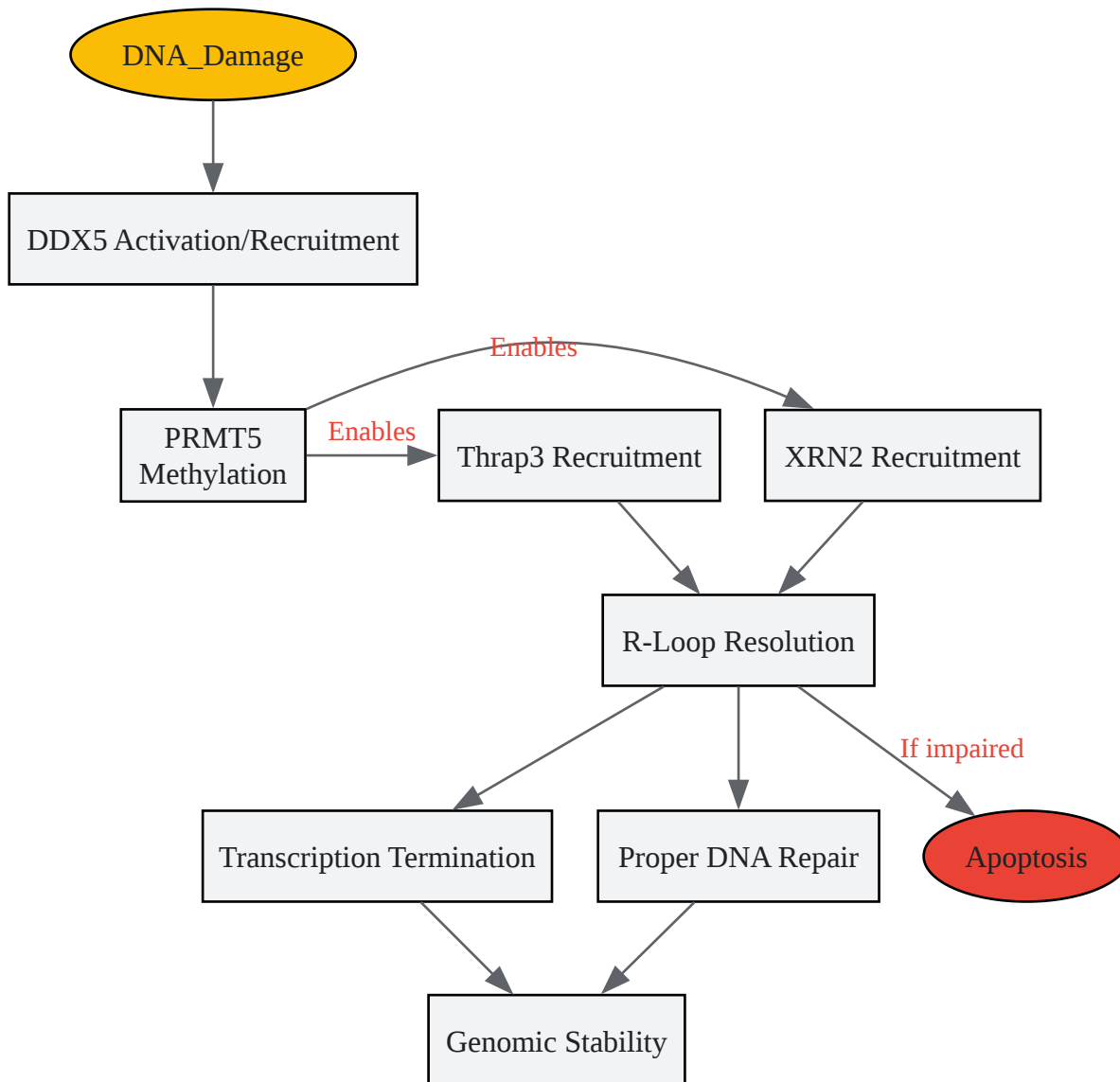
In breast cancer, DDX5 regulates **G1-to-S phase progression** by directly controlling the expression of DNA replication factors. DDX5 localizes to E2F-regulated promoters of genes encoding essential DNA replication components and facilitates **RNA Polymerase II recruitment**, thereby enabling the transcriptional program

necessary for S-phase entry [2]. This function is particularly critical in cancer cells with **DDX5 locus amplification**, which demonstrates heightened dependence on DDX5 for proliferation and survival [2]. The central role of DDX5 in cell cycle progression makes it an attractive target for therapeutic intervention in multiple cancer types.

DNA Damage Repair and Genome Stability

DDX5 plays a complex role in **DNA damage response** and repair, which significantly influences cancer development, progression, and therapeutic resistance. As a coactivator of p53, DDX5 participates in the **cellular decision-making** between cell cycle arrest (for DNA repair) and apoptosis following DNA damage [4] [5]. DDX5 interacts with multiple DNA repair proteins, including those involved in **non-homologous end joining** (XRCC5, XRCC6), **nucleotide excision repair** (GTF2H1-4, ERCC2, ERCC3), and **homologous recombination** (RECQL4) [4]. These interactions are particularly prominent in advanced prostate cancer cells but absent in normal prostatic cells, suggesting a cancer-specific role in DNA repair that contributes to treatment resistance [4].

A critical function of DDX5 in genome maintenance is its role in **R-loop resolution**. R-loops are DNA-RNA hybrid structures that form during transcription and can cause **DNA double-strand breaks** if persistently accumulated. DDX5, when methylated by PRMT5, interacts with XRN2 and Thrap3 to resolve R-loops at transcriptional termination regions and near DNA damage sites [4] [5]. DDX5-deficient cells exhibit **R-loop accumulation**, spontaneous DNA damage, and hypersensitivity to replication stress, ultimately leading to genomic instability or cell death depending on the extent of damage [4]. This function positions DDX5 as a key mediator of the **DNA damage response** in cancer cells, significantly influencing their sensitivity to genotoxic therapies.



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DDX5-mediated R-loop resolution pathway maintaining genomic stability

Cancer Metastasis and Invasion

DDX5 significantly influences **cancer metastasis** through multiple mechanisms, primarily by promoting epithelial-to-mesenchymal transition (EMT) and enhancing invasive capabilities. In prostate cancer, DDX5 expression correlates with **advanced disease stage** and metastasis, where it facilitates the transcriptional programs necessary for cell migration and invasion [1]. The protein contributes to metastasis through its

interactions with **key signaling pathways**, including Wnt/ β -catenin, Akt, and Notch signaling, which collectively enhance the expression of pro-invasive genes and cellular remodeling [6] [1].

Additionally, DDX5 promotes metastasis through its role in **miRNA processing**, particularly for pro-metastatic miRNAs like miRNA-10b in breast cancer [3]. PAK5-mediated phosphorylation promotes DDX5 sumoylation, enhancing its function in miRNA-10b processing and consequently facilitating breast cancer metastasis [3]. This post-translational regulation represents a sophisticated mechanism controlling DDX5's oncogenic functions in advanced cancers. The involvement of DDX5 in multiple aspects of the metastatic cascade positions it as a potential target for **anti-metastatic therapies** aimed at preventing cancer spread and improving patient outcomes in advanced disease.

Clinical Significance and Prognostic Value

Correlation with Clinical Outcomes

The relationship between DDX5 expression and **patient prognosis** varies across cancer types, reflecting its context-dependent functions. Pan-cancer analyses reveal that elevated DDX5 expression is associated with decreased **overall survival (OS)**, **progression-free interval (PFI)**, and **disease-specific survival (DSS)** in three specific cancer types, while surprisingly correlating with improved survival outcomes in other cancers [6]. In gastric cancer, DDX5 expression strongly correlates with **Ki67 proliferation index** and advanced pathological stage, indicating its association with disease progression [8]. Similarly, in breast cancers with DDX5 amplification, high expression predicts poor clinical outcomes and increased recurrence risk [2].

Table 2: DDX5 Prognostic Significance Across Cancers

Cancer Type	Overall Survival	Progression-Free Survival	Disease-Specific Survival	Clinical Applications
Gastric Cancer	Reduced with high expression [8]	Correlates with advanced stage [8]	Associated with proliferation [8]	Potential prognostic biomarker [8]

Cancer Type	Overall Survival	Progression-Free Survival	Disease-Specific Survival	Clinical Applications
Breast Cancer	Reduced in amplified subtypes [2]	Shorter in high expressors [6]	Correlates with therapy resistance [4]	Prognostic marker and therapeutic target [2]
Prostate Cancer	Reduced in CRPC [4]	Associates with metastasis [1]	Links to treatment resistance [4]	Predictive biomarker for therapy response [4]
Select Other Cancers	Improved in some types [6]	Variable across cancers [6]	Context-dependent [6]	Requires careful evaluation [6]

Immune Microenvironment and DDX5

Emerging evidence indicates that DDX5 expression correlates with **immune cell infiltration** in the tumor microenvironment, suggesting immunomodulatory functions. Analyses of TCGA data reveal that DDX5 expression strongly correlates with the infiltration levels of **CD8+ T cells**, **cancer-associated fibroblasts**, and **B cells** across various malignancies [6] [7]. These correlations suggest potential roles for DDX5 in shaping the **immune landscape** of tumors, possibly through its functions in regulating cytokine and chemokine expression or through antigen presentation pathways.

Additionally, DDX5 has been implicated in **viral carcinogenesis** and may influence antiviral immune responses in the context of virus-associated cancers [9] [7]. DDX5 interacts with various viral proteins and participates in the replication cycles of several oncogenic viruses, potentially contributing to **virus-mediated tumorigenesis** [9] [1]. The protein also modulates innate immune signaling pathways, including NF- κ B and interferon responses, further connecting its functions to the immune regulation in the tumor microenvironment [9]. These immunomodulatory aspects expand DDX5's potential clinical significance beyond cancer cell-intrinsic functions.

Experimental Models and Methodological Approaches

In Vitro and In Vivo Experimental Systems

The functional roles of DDX5 in cancer have been investigated using various **experimental models** ranging from cell culture systems to genetically engineered mouse models. In vitro, DDX5 knockdown via **lentiviral shRNA systems** has been employed in multiple cancer cell lines (e.g., gastric cancer NCI-N87 and KATO III cells, prostate cancer DU145 and PC-3 cells, breast cancer cells) to assess its necessity for proliferation, colony formation, and drug resistance [4] [8]. Conversely, **lentivirus-mediated DDX5 overexpression** has been used to demonstrate its sufficiency in promoting tumorigenic properties [8]. These systems have been instrumental in establishing DDX5's causal roles in cancer-relevant phenotypes.

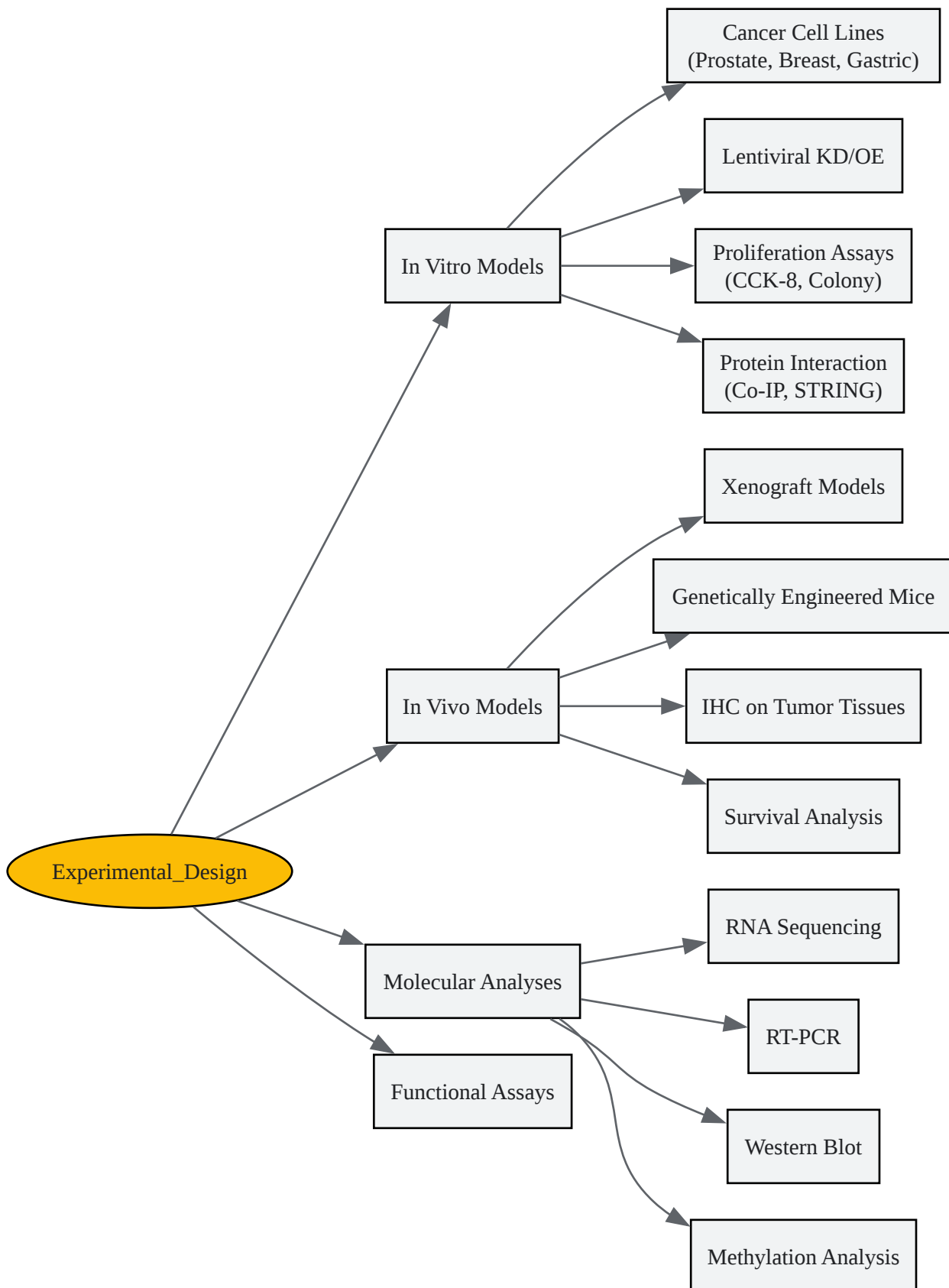
For in vivo studies, **xenograft models** in immunodeficient mice have demonstrated that DDX5 knockdown inhibits tumor growth, while its overexpression enhances tumor formation [8]. More sophisticated genetically engineered mouse models, including **inducible DDX5 knockout** systems, have revealed tissue-specific functions and essential roles in DNA damage response [4]. Additionally, the MMTV-PyVT mouse model of breast cancer has been utilized to investigate DDX5's role in miRNA processing and metastasis [3]. These experimental systems collectively provide robust platforms for evaluating DDX5's functional significance and therapeutic potential across cancer types.

Key Methodological Approaches

- **Gene Expression Analysis:** DDX5 mRNA expression is typically assessed using **RNA extraction** followed by **real-time PCR** with specific primers (e.g., DDX5 sense: 5'-GCCGGGACCGAGGGTTTGGT-3' and antisense: 5'-CTTGTGCTGTGCGCCTAGCCA-3') [8]. Large-scale pan-cancer analyses utilize TCGA and GTEx data processed with R software (version 3.6.3) and ggplot2 package for visualization [6] [7]
- **Protein Detection Methods:** **Western blotting** using anti-DDX5 antibodies (e.g., from Abcam) confirms protein expression and phosphorylation status [8]. **Immunohistochemistry** on formalin-fixed paraffin-embedded tissues assesses DDX5 protein localization and levels in clinical samples, with scoring based on staining intensity (0-3) and extent (0-100%) [8]
- **Functional Assays:** **CCK-8 assays** measure cell proliferation following DDX5 manipulation [8]. **Colony formation assays** evaluate long-term proliferative capacity [8]. **Flow cytometry** analyzes cell

cycle distribution and apoptosis following DDX5 depletion [2]

- **Interaction Studies:** **Co-immunoprecipitation** and **mass spectrometry** identify DDX5-interacting proteins [4] [5]. **STRING database** analyses map protein-protein interaction networks [6] [7]. **Chromatin immunoprecipitation** demonstrates DDX5 binding to specific gene promoters [2]



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Experimental approaches for studying DDX5 in cancer models

Therapeutic Targeting and Future Directions

DDX5 as a Therapeutic Target

The compelling evidence for DDX5's roles in cancer progression and treatment resistance has stimulated interest in developing **targeted therapeutic strategies**. Several approaches have shown promise in preclinical models:

- **Direct Degradation:** FL118, a **molecular glue degrader**, promotes DDX5 degradation and demonstrates efficacy against treatment-resistant prostate cancer organoids and cells [4] [5]. This approach selectively targets cancer cells with high DDX5 expression or dependency while potentially sparing normal tissues
- **Gene Amplification-Based Targeting:** Breast cancer cells with **DDX5 locus amplification** show heightened sensitivity to DDX5 depletion compared to non-amplified cells, suggesting a therapeutic window for DDX5-targeted therapies in selected patient populations [2]
- **Combination Therapies:** DDX5 depletion sensitizes cancer cells to **DNA-damaging agents** (e.g., irradiation, cisplatin) and targeted therapies, supporting its potential use in combination treatment regimens [4]. This approach is particularly promising for overcoming therapy resistance in advanced cancers
- **Pathway Inhibition:** As DDX5 activates multiple oncogenic signaling pathways (mTOR, Wnt/ β -catenin, Akt), combining DDX5 targeting with **pathway-specific inhibitors** may produce synergistic antitumor effects [8] [1]

Future Research Directions

While significant progress has been made in understanding DDX5's roles in cancer, several important research directions warrant further investigation:

- **Context-Dependent Functions:** The mechanisms underlying DDX5's seemingly contradictory roles as both oncogene and tumor suppressor in different cancer types need clarification through **tissue-specific knockout models** and detailed molecular profiling [6] [1]
- **Therapeutic Resistance Mechanisms:** Further research should explore how DDX5 contributes to **therapy resistance** across different cancer types and treatment modalities, potentially identifying predictive biomarkers for treatment response [4]
- **Immunomodulatory Functions:** The relationships between DDX5 expression, **immune cell infiltration**, and response to immunotherapies represent an emerging area with significant clinical implications [6] [7]
- **Viral Carcinogenesis:** DDX5's roles in **virus-associated cancers** merit deeper investigation, particularly its interactions with viral oncoproteins and contributions to viral replication [9] [1]
- **Developmental Therapeutic Optimization:** Improving the **specificity and efficacy** of DDX5-targeting agents while minimizing normal tissue toxicity remains a critical challenge for clinical translation [4] [5]

Conclusion

DDX5 represents a **multifunctional regulator** of carcinogenesis with roles in tumor initiation, progression, metastasis, and therapy resistance across diverse cancer types. Its involvement in fundamental cellular processes—including transcription, DNA repair, RNA processing, and signaling pathway regulation—positions it as a **central node** in oncogenic networks. The context-dependent nature of DDX5's functions, influenced by tissue type, genetic background, and disease stage, adds complexity to its biological roles but also creates opportunities for **precision medicine approaches**.

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References

1. Review Roles of DDX5 in the tumorigenesis, proliferation ... [sciencedirect.com]
2. DDX5 Regulates DNA Replication And Is Required For ... [pmc.ncbi.nlm.nih.gov]
3. PAK5 promotes RNA helicase DDX5 sumoylation and ... [sciencedirect.com]
4. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer ... [pmc.ncbi.nlm.nih.gov]
5. of the DEAD-box RNA helicase Role (p68) in DDX DNA repair... 5 cancer [jeccr.biomedcentral.com]
6. Pan- cancer analysis of the prognostic and immunological roles of... [pmc.ncbi.nlm.nih.gov]
7. Pan-cancer analysis of the prognostic and immunological ... [frontiersin.org]
8. promotes gastric DDX cell proliferation in vitro and in vivo... 5 cancer [nature.com]
9. DDX5: an expectable treater for viral infection- a literature review [pmc.ncbi.nlm.nih.gov]

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